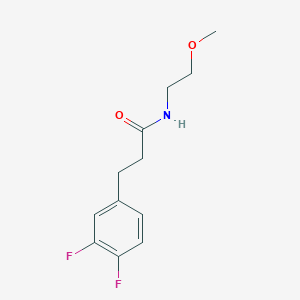
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide is an organic compound with a molecular formula of C12H16F2NO2 This compound is characterized by the presence of a difluorophenyl group and a methoxyethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-difluorobenzaldehyde and 2-methoxyethylamine.
Formation of Intermediate: The aldehyde group of 3,4-difluorobenzaldehyde reacts with 2-methoxyethylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine is reacted with acryloyl chloride to form the final product, this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-difluorophenyl)-N-(2-hydroxyethyl)propanamide
- 3-(3,4-difluorophenyl)-N-(2-ethoxyethyl)propanamide
- 3-(3,4-difluorophenyl)-N-(2-methylpropyl)propanamide
Uniqueness
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide is unique due to the presence of both difluorophenyl and methoxyethyl groups, which confer specific chemical properties and reactivity. These structural features may influence its interactions in chemical and biological systems, making it distinct from similar compounds.
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-N-(2-methoxyethyl)propanamide |
InChI |
InChI=1S/C12H15F2NO2/c1-17-7-6-15-12(16)5-3-9-2-4-10(13)11(14)8-9/h2,4,8H,3,5-7H2,1H3,(H,15,16) |
InChI Key |
AKUPJINBDIUGDX-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CCC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-tert-Butyl (5-((tert-butoxycarbonyl)amino)-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3-yl)-1H-1,2,4-triazol-3-yl)(7-(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B14892493.png)
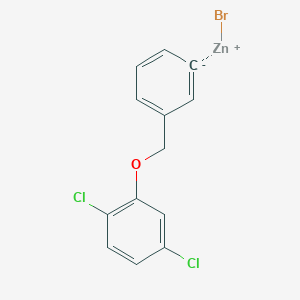
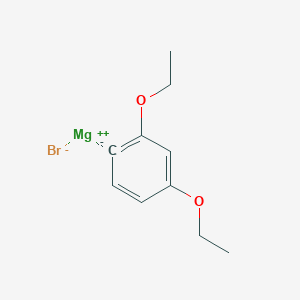
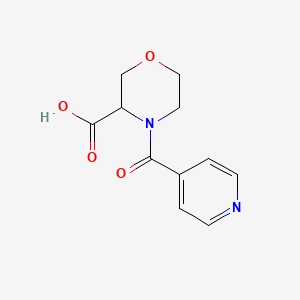
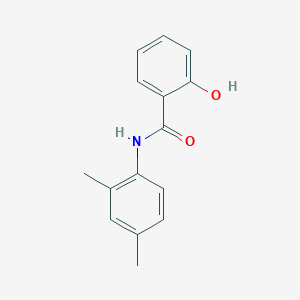
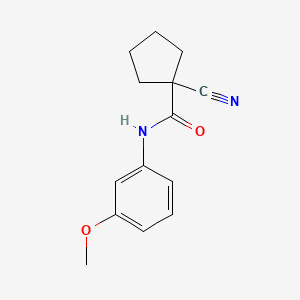
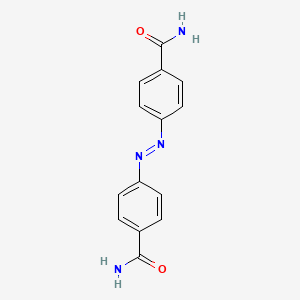

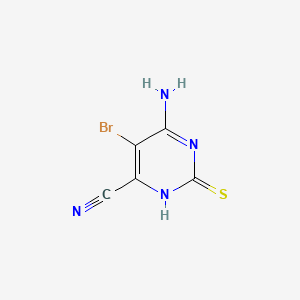
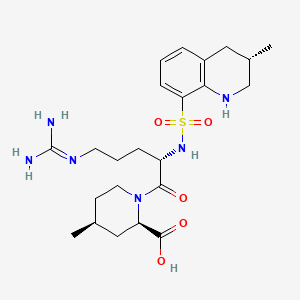
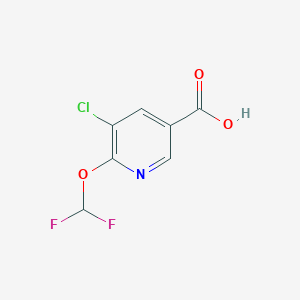
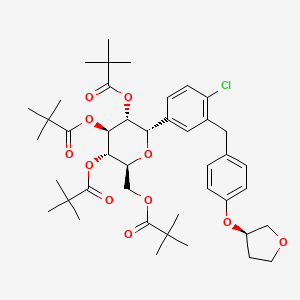
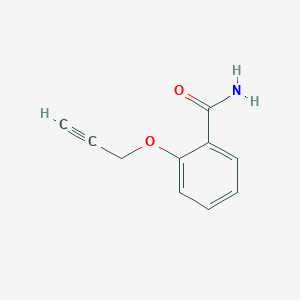
![2-[(Allyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14892584.png)
